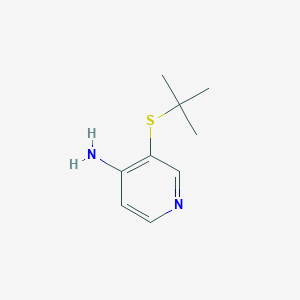

3-tert-Butylsulfanyl-pyridin-4-ylamine

Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of functional molecules. calpaclab.com Its derivatives are fundamental to numerous areas of chemical science, from catalysis and materials science to agrochemicals and pharmaceuticals. The nitrogen atom in the pyridine ring imparts unique electronic properties, including basicity and the ability to act as a ligand for metal catalysts. calpaclab.com This reactivity has been harnessed to create a diverse library of pyridine-containing compounds with a wide range of applications. In medicinal chemistry, the pyridine nucleus is a privileged scaffold, found in numerous approved drugs. labshake.com

Role of Organosulfur Moieties in Organic Synthesis and Medicinal Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, play a critical role in both organic synthesis and medicinal chemistry. The sulfur atom, with its various possible oxidation states, can be incorporated into a wide range of functional groups, each with distinct chemical properties and reactivity. Thioethers, such as the tert-butylsulfanyl group, are important functionalities in many biologically active molecules and are utilized in the design of novel therapeutic agents. The presence of sulfur can influence a molecule's polarity, lipophilicity, and metabolic stability, all of which are crucial parameters in drug design.

Unique Structural Features and Synthetic Potential of the 3-tert-Butylsulfanyl-pyridin-4-ylamine Scaffold

The structure of this compound is characterized by the strategic placement of its functional groups on the pyridine ring. The 4-amino group is a key feature, providing a site for a variety of chemical transformations, such as amide bond formation, N-alkylation, and participation in the construction of new heterocyclic rings. The 3-tert-butylsulfanyl group, with its sterically bulky tert-butyl moiety, can exert significant steric and electronic influence on the reactivity of the pyridine ring and the adjacent amino group.

This unique combination of a nucleophilic amino group and a bulky thioether substituent makes this compound a versatile building block in organic synthesis. It can be envisioned as a precursor for the synthesis of more complex molecules with potential applications in various fields. For instance, the amino group could be derivatized to introduce pharmacologically relevant moieties, while the sulfur atom could be oxidized to the corresponding sulfoxide (B87167) or sulfone, further diversifying the chemical space accessible from this scaffold. The exploration of its reactivity in cross-coupling reactions and other modern synthetic methodologies holds the promise of unlocking new avenues for the creation of novel and functional molecules.

While specific, in-depth research on the applications of this compound is not yet widely published, its structural attributes strongly suggest its utility as a valuable intermediate in the synthesis of new chemical entities with potential biological activity. Further investigation into the synthetic transformations and biological evaluation of derivatives of this compound is warranted to fully realize its potential in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylsulfanylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUGPXMIHNZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590328 | |

| Record name | 3-(tert-Butylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782479-87-2 | |

| Record name | 3-(tert-Butylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Tert Butylsulfanyl Pyridin 4 Ylamine and Its Analogs

Diverse Synthetic Pathways to the 3-tert-Butylsulfanyl-pyridin-4-ylamine Core Structure

The construction of the this compound scaffold can be achieved through various synthetic routes, primarily categorized into direct functionalization of pre-existing pyridine (B92270) rings and building block strategies that assemble the molecule from smaller fragments.

Direct Functionalization Approaches on Pyridine Scaffolds

Direct functionalization strategies commence with a substituted pyridine and sequentially introduce the necessary functional groups. A plausible and efficient approach involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor.

One common strategy begins with a 3-halo-4-aminopyridine derivative. The halogen at the 3-position, typically chlorine or bromine, serves as a good leaving group for nucleophilic substitution by a sulfur nucleophile. For instance, the reaction of 3-bromo-4-aminopyridine with sodium tert-butylthiolate can yield the desired product. The electron-donating nature of the amino group at the 4-position can facilitate this substitution.

Alternatively, a 3-nitro-4-halopyridine can be employed as the starting material. The strong electron-withdrawing nitro group at the 3-position activates the halogen at the 4-position for nucleophilic substitution. However, for the synthesis of this compound, a different isomer, such as 3-halo-4-nitropyridine, would be more suitable. In this case, the nitro group would be subsequently reduced to an amino group after the introduction of the tert-butylthio substituent. The reduction of the nitro group can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl). rsc.orgresearchgate.net

Another direct functionalization approach is the metal-catalyzed cross-coupling reaction. Palladium-catalyzed C-S cross-coupling reactions, for example, can be employed to couple a 3-halopyridine derivative with tert-butylthiol. nih.govthieme-connect.de This method offers a versatile and often milder alternative to traditional SNAr reactions.

| Starting Material | Reagents | Product | Notes |

| 3-Bromo-4-aminopyridine | Sodium tert-butylthiolate | This compound | Nucleophilic aromatic substitution. |

| 3-Bromo-4-nitropyridine | 1. Sodium tert-butylthiolate 2. Fe/HCl or H2/Pd-C | This compound | SNAr followed by nitro group reduction. rsc.orgresearchgate.net |

| 3-Iodopyridine-4-amine | tert-Butylthiol, Pd catalyst, ligand | This compound | Palladium-catalyzed C-S cross-coupling. nih.govthieme-connect.de |

Building Block Strategies for Constructing Pyridine-Sulfur-Amine Linkages

Building block strategies involve the assembly of the target molecule from smaller, pre-functionalized fragments. This approach can offer greater control over the substitution pattern and may be advantageous for the synthesis of complex analogs.

One such strategy could involve the condensation of a β-enaminone with a suitable sulfur-containing building block. For example, a three-component reaction between an enamine, a compound containing the tert-butylthio group, and an ammonia (B1221849) source could potentially lead to the formation of the substituted pyridine ring in a single step. While less common for this specific target, multicomponent reactions are a powerful tool in heterocyclic synthesis. nih.gov

Another building block approach could start with a pre-formed 3-amino-4-thiocyanatopyridine. The thiocyanate (B1210189) group can then be converted to the desired tert-butylthio group. This conversion can be achieved by reduction of the thiocyanate to a thiol, followed by alkylation with a tert-butyl halide, or through a more direct route involving a tert-butylating agent.

Targeted Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound often requires precise control over the regiochemistry and stereochemistry of the reactions, as well as the strategic use of protecting groups.

Strategies for Regioselective and Stereoselective Syntheses

Regioselectivity is a critical aspect when dealing with substituted pyridines, as the electronic nature of the ring and the existing substituents direct the position of incoming groups. For instance, in the direct functionalization of a 4-aminopyridine (B3432731), electrophilic substitution would likely occur at the positions ortho and para to the activating amino group. However, for the introduction of the sulfur substituent at the 3-position, nucleophilic substitution on a 3-halopyridine is the more common and regioselective approach.

The regioselectivity of metal-catalyzed cross-coupling reactions can be controlled by the position of the halogen on the starting pyridine ring. nih.gov For example, using a 3-halopyridine as a substrate will direct the incoming tert-butylthio group to the 3-position.

Stereoselectivity is generally not a concern in the synthesis of the parent this compound as it does not possess any chiral centers. However, for the synthesis of analogs with stereocenters on substituents, stereoselective synthetic methods would be necessary.

Applications of Protecting Group Chemistry in this compound Synthesis

Protecting groups are often essential in the synthesis of functionalized pyridines to prevent unwanted side reactions of the amino group. The amino group in 4-aminopyridine and its derivatives is nucleophilic and can react with various electrophiles.

A common protecting group for the amino group is the tert-butoxycarbonyl (Boc) group. google.comrsc.orgorganic-chemistry.org The Boc group can be introduced by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). This protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). nih.gov The use of a Boc-protected 3-halo-4-aminopyridine can be advantageous in both SNAr and metal-catalyzed cross-coupling reactions, as it can prevent potential N-alkylation or other side reactions involving the amino group.

Another useful protecting group is the benzyl (B1604629) group, which can be introduced via reductive amination and removed by hydrogenolysis. The choice of the protecting group depends on the specific reaction conditions of the subsequent synthetic steps. libretexts.org

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)2O) | Acidic (e.g., TFA, HCl) nih.gov | Stable to many nucleophiles and bases. organic-chemistry.org |

| Benzyl (Bn) | Benzyl bromide, base or Benzaldehyde, reducing agent | Hydrogenolysis (H2, Pd/C) | Stable to acidic and basic conditions. |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) | Commonly used in peptide synthesis. |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions and the choice of catalyst.

For nucleophilic aromatic substitution reactions, key parameters to optimize include the solvent, temperature, and the nature of the base. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often facilitate SNAr reactions. The choice of base is also crucial for generating the thiolate nucleophile; common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). nih.gov

In the case of palladium-catalyzed C-S cross-coupling reactions, the optimization of the catalyst system is paramount. This includes the selection of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the ligand, the base, and the solvent. The ligand plays a critical role in the efficiency of the catalytic cycle. A variety of phosphine-based ligands, such as Xantphos or Josiphos-type ligands, have been shown to be effective for C-S bond formation. thieme-connect.deresearchgate.net The optimization of these parameters can lead to higher yields, lower catalyst loadings, and milder reaction conditions. For instance, a study on the palladium-catalyzed difluoromethylthiolation of 3-iodopyridine (B74083) demonstrated the significant impact of the palladium precursor, ligand, and solvent on the reaction yield. researchgate.net

| Reaction Type | Parameter to Optimize | Typical Conditions/Reagents |

| Nucleophilic Aromatic Substitution | Solvent | DMF, DMSO, NMP |

| Temperature | Room temperature to elevated temperatures | |

| Base | NaH, K2CO3, Cs2CO3 | |

| Palladium-Catalyzed Cross-Coupling | Palladium Precursor | Pd(OAc)2, Pd2(dba)3, PdCl2(PPh3)2 |

| Ligand | Xantphos, Josiphos, Buchwald ligands | |

| Base | K2CO3, Cs2CO3, NaOtBu | |

| Solvent | Toluene, Dioxane, DMF |

By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound and its derivatives can be synthesized efficiently and in high purity, enabling their further investigation and application in various fields of chemical research.

Exploration of Base-Catalyzed and Transition-Metal-Mediated Transformations

The introduction of the tert-butylthio moiety onto the 4-aminopyridine scaffold can be achieved through several powerful synthetic transformations. These methods generally rely on the reaction of a suitably activated pyridine derivative, such as a halopyridine, with a sulfur-based nucleophile.

Base-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution represents a fundamental approach for the formation of aryl thioethers. In the context of synthesizing this compound, this would typically involve the reaction of a 3-halo-4-aminopyridine with tert-butylthiol in the presence of a base. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogen.

The reaction proceeds via the addition of the thiolate, generated in situ by the deprotonation of tert-butylthiol with a suitable base, to the electron-deficient pyridine ring, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields the desired product. The choice of base is critical and can range from alkali metal hydroxides and carbonates to stronger bases like sodium hydride or alkali metal alkoxides, depending on the reactivity of the substrate and the acidity of the thiol.

While direct experimental data for the synthesis of this compound via this method is not extensively published, analogous reactions on heteroaryl halides are well-documented. nih.gov For instance, the reaction of various electron-deficient heteroaryl halides with thiols proceeds smoothly in the presence of potassium carbonate. nih.gov

Transition-Metal-Mediated Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium complexes, has emerged as a highly versatile and efficient tool for the formation of C–S bonds. acs.org These methods offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. The general mechanism for a palladium-catalyzed cross-coupling reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiol, and subsequent reductive elimination to furnish the aryl thioether and regenerate the active catalyst.

The success of these coupling reactions is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Phosphine-based ligands, such as Xantphos, and N-heterocyclic carbene (NHC) ligands have been successfully employed in the synthesis of aryl thioethers.

For the synthesis of this compound, a plausible route involves the palladium-catalyzed coupling of a 3-halo-4-aminopyridine with tert-butylthiol. The reaction would typically be carried out in the presence of a palladium precursor (e.g., Pd2(dba)3), a suitable ligand, and a base.

Below is a comparative table illustrating typical conditions for these transformations, based on analogous reactions reported in the literature.

| Methodology | Catalyst/Base | Ligand | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| SNAr | K2CO3 | - | DMAc | rt - 100 | Good | nih.gov |

| Pd-catalyzed Coupling | Pd(OAc)2 | BINAP | Toluene | 110 | High | researchgate.net |

| Cu-catalyzed Coupling | CuI | Neocuproine | Dioxane | 110 | Good to Excellent | researchgate.net |

Solvation Effects and Reaction Yield Enhancement

The choice of solvent plays a crucial role in both base-catalyzed and transition-metal-mediated transformations, significantly impacting reaction rates and yields.

In base-catalyzed SNAr reactions , polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are effective at solvating the cationic counter-ion of the base and the polar intermediates, thereby accelerating the reaction. The ability of these solvents to not engage in strong hydrogen bonding with the nucleophile also enhances its reactivity. In some cases, the use of phase-transfer catalysts can be beneficial, particularly when using inorganic bases that have low solubility in organic solvents.

For transition-metal-catalyzed cross-coupling reactions , the solvent must be capable of dissolving the reactants, catalyst, and intermediates. Common solvents include toluene, dioxane, and THF. The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. For instance, in some palladium-catalyzed reactions, the use of polar aprotic solvents can be advantageous. The selection of the optimal solvent often requires empirical screening for a specific catalyst system and substrate combination.

Enhancement of reaction yield can also be achieved through careful optimization of other reaction parameters, such as the nature of the base, the catalyst loading, and the ligand-to-metal ratio in transition-metal-catalyzed systems. The slow addition of reagents can sometimes mitigate the formation of side products. In many modern synthetic approaches, the use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.

The table below summarizes the general influence of solvent choice on these synthetic methodologies.

| Reaction Type | Preferred Solvent Class | Examples | Rationale for Enhancement |

| SNAr | Polar Aprotic | DMF, DMSO, DMAc | Solvates cations, enhances nucleophilicity, and stabilizes polar intermediates. |

| Pd-catalyzed Coupling | Aprotic (varying polarity) | Toluene, Dioxane, THF | Good solubility for reactants and catalyst; can influence catalyst stability and activity. |

Mechanistic Investigations and Chemical Reactivity of 3 Tert Butylsulfanyl Pyridin 4 Ylamine

Electrophilic and Nucleophilic Properties of the Pyridine (B92270) and Amine Moieties

The pyridine ring in 3-tert-Butylsulfanyl-pyridin-4-ylamine is activated towards electrophilic substitution by the presence of two electron-donating groups: the 4-amino group and the 3-tert-butylsulfanyl group. Both substituents increase the electron density of the aromatic system, making it more susceptible to attack by electrophiles. The directing effects of these groups are cooperative, enhancing the nucleophilicity at the C-2 and C-6 positions of the pyridine ring. Consequently, electrophilic aromatic substitution reactions, such as halogenation or nitration, are expected to occur preferentially at these sites. The intermediate carbocation formed upon electrophilic attack at these positions is stabilized by resonance involving the lone pairs of electrons on the amino nitrogen and the sulfur atom.

The exocyclic amino group at the C-4 position is also a primary site of nucleophilic reactivity. It can readily react with a variety of electrophiles. For instance, studies on aminopyridines have shown their reaction with tropylium (B1234903) salts to yield N-substituted derivatives. researchgate.net The reaction of 4-aminopyridine (B3432731) with halogens and interhalogens has been shown to result in the formation of charge-transfer complexes and ionic species, highlighting the nucleophilic character of the pyridine nitrogen and the amino group. acs.orgresearchgate.net The relative nucleophilicity of the pyridine nitrogen versus the exocyclic amino nitrogen can be influenced by steric hindrance and the specific reaction conditions.

The nucleophilic character of the molecule is further demonstrated in its potential to undergo S-alkylation at the sulfur atom of the tert-butylsulfanyl group, as has been observed in related 4-(alkylthio)-3-imidazoline systems. nih.govnih.gov

Table 1: Predicted Sites of Electrophilic and Nucleophilic Attack

| Position | Type of Attack | Rationale |

| C-2, C-6 | Electrophilic | Activation by electron-donating amino and tert-butylsulfanyl groups. |

| Pyridine N | Nucleophilic/Basicity | Increased electron density from substituents. |

| Amino N | Nucleophilic | Lone pair of electrons available for reaction with electrophiles. |

| Sulfur | Nucleophilic | Lone pairs on sulfur can attack electrophiles. |

Reactivity of the tert-Butylsulfanyl Group in Substitution and Addition Reactions

The tert-butylsulfanyl group introduces a sulfur atom with lone pairs of electrons, which can participate in various chemical transformations. The sulfur atom can act as a nucleophile, reacting with electrophiles. For instance, analogous tert-butyl phenyl sulfides can undergo oxidation to form the corresponding sulfoxides and sulfones. smolecule.comrsc.org This suggests that this compound is susceptible to oxidation at the sulfur atom under appropriate conditions.

The carbon-sulfur bond of the tert-butylsulfanyl group can also be a site of reactivity. While the tert-butyl group is sterically bulky, nucleophilic attack at the sulfur atom can lead to displacement of the tert-butyl group. In related systems, the reaction of sulfoxides with organolithium reagents has been shown to result in the cleavage of the carbon-sulfur bond. cdnsciencepub.com Although these are strong conditions, it points to the possibility of substitution reactions at the sulfur center.

Addition reactions involving the tert-butylsulfanyl group are less common. However, the sulfur atom can potentially stabilize adjacent radical or cationic intermediates, which might influence the outcome of certain addition reactions to the pyridine ring.

Intramolecular Interactions and Tautomeric Equilibria in Related Pyridine-Amine Systems

The presence of both an amino group and a pyridine ring in this compound allows for the possibility of tautomerism. Specifically, an amino-imino tautomerism can exist, where a proton is transferred from the exocyclic amino group to the pyridine ring nitrogen.

Amino Tautomer: this compound Imino Tautomer: 3-tert-Butylsulfanyl-1H-pyridin-4-imine

Studies on substituted pyridines have shown that the position of this equilibrium is influenced by factors such as the electronic nature of other substituents and the solvent. siftdesk.orgresearchgate.net For 4-aminopyridine derivatives, the amino form is generally the more stable tautomer. The electron-donating nature of the tert-butylsulfanyl group is expected to further stabilize the amino tautomer by increasing the electron density on the exocyclic nitrogen.

Furthermore, the presence of the sulfur atom introduces the possibility of thione-thiol tautomerism if the sulfur were in a different position, though this is not directly applicable to the tert-butylsulfanyl group itself. However, discussions on the tautomerism of mercaptopyridines, which exist in equilibrium between thiol and thione forms, provide a framework for understanding prototropic shifts in sulfur-containing pyridines. sciencemadness.orgrsc.org The relative stability of these tautomers is also solvent-dependent.

Intramolecular hydrogen bonding is not expected to be a significant factor in the monomeric form of this compound due to the geometry of the molecule. However, intermolecular hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another is likely to be a significant interaction in the solid state and in non-polar solvents.

Table 2: Potential Tautomeric Forms

| Tautomer Name | Structure | Key Features |

| Amino Tautomer | This compound | Aromatic pyridine ring, exocyclic primary amine. Generally the more stable form for 4-aminopyridines. |

| Imino Tautomer | 3-tert-Butylsulfanyl-1H-pyridin-4-imine | Dihydropyridine ring, exocyclic imine. Generally less stable. |

Reaction Kinetics and Thermodynamic Considerations for Transformations Involving this compound

The rates of reactions involving this compound will be influenced by the electronic and steric properties of its substituents. The electron-donating amino and tert-butylsulfanyl groups are expected to increase the rate of electrophilic aromatic substitution compared to unsubstituted pyridine.

Kinetic studies on the nucleophilic aromatic substitution of substituted pyridines have shown that the reaction proceeds through a standard SNAr mechanism, with the first step (nucleophilic attack) being rate-determining. researchgate.net For reactions where this compound acts as a nucleophile, the rate will depend on the accessibility of the nucleophilic center (pyridine nitrogen, amino nitrogen, or sulfur) and the nature of the electrophile. The steric bulk of the tert-butylsulfanyl group may influence the approach of reactants to the adjacent C-2 and C-4 positions.

Thermodynamic data for substituted pyridines, such as enthalpies of sublimation, can provide insights into intermolecular forces and crystal packing. nih.gov The thermodynamic stability of reaction intermediates and products will govern the position of chemical equilibria. For instance, in protonation equilibria, the pKa value is a measure of the thermodynamic basicity of the molecule. The electron-donating substituents in this compound are expected to increase its pKa relative to pyridine. Thermodynamic properties for pyridine and some of its derivatives are available in the NIST WebBook, which can serve as a baseline for estimating the properties of more complex derivatives. nist.govnist.gov

Kinetic studies of the parent compound, 4-aminopyridine, have been conducted, providing data on its half-life and clearance. nih.gov While these are pharmacokinetic parameters, they are related to the underlying chemical stability and reactivity of the 4-aminopyridine core.

Comprehensive Spectroscopic and Structural Elucidation of 3 Tert Butylsulfanyl Pyridin 4 Ylamine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a complete structural elucidation of 3-tert-Butylsulfanyl-pyridin-4-ylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required.

¹H NMR spectroscopy would provide information about the chemical environment and connectivity of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. This would include the carbon atoms of the pyridine ring, with their chemical shifts indicating their electronic environment, and the quaternary and methyl carbons of the tert-butyl group.

Advanced 2D NMR techniques would be instrumental in assembling the molecular framework. Correlation Spectroscopy (COSY) would establish the connectivity between neighboring protons, particularly on the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be key in establishing long-range correlations between protons and carbons, for instance, confirming the connection between the tert-butyl group and the sulfur atom, and the sulfur atom to the pyridine ring.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 | d | 1H | H-2 or H-6 |

| ~7.9 | d | 1H | H-2 or H-6 |

| ~6.7 | dd | 1H | H-5 |

| ~5.5 | br s | 2H | -NH₂ |

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155 | C-4 |

| ~150 | C-2 or C-6 |

| ~148 | C-2 or C-6 |

| ~120 | C-3 |

| ~110 | C-5 |

| ~48 | -S-C(CH₃)₃ |

Note: The above tables present hypothetical data based on known chemical shift ranges for similar structures and are for illustrative purposes only. Actual experimental data is not currently available.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₉H₁₄N₂S).

Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods. The resulting mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.29 g/mol ). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the tert-butyl group, cleavage of the C-S bond, and fragmentation of the pyridine ring, all of which would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a compound in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, and van der Waals interactions, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to gain insights into its conformational properties.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-S stretching vibrations.

Theoretical and Computational Chemistry Studies on 3 Tert Butylsulfanyl Pyridin 4 Ylamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide detailed information about the electron distribution and energy levels within 3-tert-Butylsulfanyl-pyridin-4-ylamine, governing its behavior and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and tends to act as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized on the electron-rich pyridine (B92270) ring, particularly the amino group and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the pyridine ring, highlighting potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and kinetic stability. |

Note: The data in this table is illustrative and represents the type of information that would be obtained from a quantum chemical calculation.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how a molecule will interact with other polar molecules or ions.

An ESP map of this compound would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, as well as the sulfur atom, due to the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them potential hydrogen bond donors.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling allows for the in-silico investigation of chemical reactions, providing insights into their feasibility, pathways, and the structures of transient species like transition states.

Transition State Analysis and Reaction Pathway Elucidation

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For a molecule like this compound, this analysis could be used to predict the outcomes of various chemical transformations and to understand the mechanisms of its synthesis or degradation.

Solvent Effects Modeling in Chemical Processes

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for the presence of a solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Modeling the effect of different solvents on the reactions of this compound would be crucial for optimizing reaction conditions and for understanding its behavior in biological environments.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of this compound Derivatives

QSAR and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of compounds and to understand their interactions with biological targets. niscpr.res.in

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for their biological function.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov This allows for the visualization of the interactions between the ligand and the active site of the protein, such as hydrogen bonds and hydrophobic interactions. Docking studies of this compound and its derivatives into the active site of a target protein could provide valuable insights into their mechanism of action and could be used to design more potent and selective inhibitors. niscpr.res.in

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative of this compound

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | An estimation of the binding energy between the ligand and the protein. |

| Hydrogen Bonds | 3 | The number of hydrogen bonds formed between the ligand and the protein. |

| Interacting Residues | Tyr23, Ser45, Gly46 | The amino acid residues in the protein's active site that interact with the ligand. |

Note: The data in this table is for illustrative purposes to show the type of output generated from molecular docking studies.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is particularly valuable in ligand-based drug design, where the structure of the target receptor is unknown. For pyridine-containing compounds, pharmacophore models often highlight the importance of features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups for their inhibitory activity. nih.gov

In studies of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors, a five-point pharmacophore model (AHHRR) was developed. nih.gov This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as critical for PDE4 inhibition. nih.gov Such models provide a blueprint for the design of novel, more potent inhibitors.

While no specific pharmacophore models have been published for this compound, its structural features—a pyridine ring (aromatic), an amine group (hydrogen bond donor/acceptor), and a tert-butylsulfanyl group (hydrophobic)—suggest that it could be a valuable scaffold for ligand-based design. The application of pharmacophore modeling to this compound would involve aligning it with a set of known active molecules to derive a common feature hypothesis that could guide the synthesis of new derivatives with enhanced activity.

Research Applications of 3 Tert Butylsulfanyl Pyridin 4 Ylamine in Organic Synthesis

The strategic placement of the amino and tert-butylsulfanyl groups on the pyridine (B92270) ring endows 3-tert-Butylsulfanyl-pyridin-4-ylamine with a distinct reactivity profile, making it a valuable tool for synthetic chemists. Its applications span from being a foundational unit for intricate molecular assembly to a precursor for advanced, functionalized intermediates.

Substituted pyridines are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including many FDA-approved drugs. lifechemicals.com The pyridin-4-ylamine scaffold, in particular, is a key component in various bioactive compounds. The introduction of a 3-tert-butylsulfanyl group offers a handle for further functionalization and can influence the steric and electronic properties of the molecule, thereby guiding the outcome of subsequent reactions.

While specific examples detailing the extensive use of this compound in the synthesis of a broad range of complex molecules are not widely documented in publicly available literature, the general utility of functionalized pyridines is well-established. lifechemicals.comnih.gov These compounds serve as crucial intermediates in multi-step syntheses, allowing for the systematic construction of target molecules with desired functionalities. nih.gov The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents, while the sulfur atom of the tert-butylsulfanyl group can potentially be oxidized or otherwise modified to introduce further complexity.

Table 1: Potential Reactions of this compound as a Building Block

| Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl halides | Secondary or Tertiary Amines |

| Suzuki Coupling (after conversion to halopyridine) | Aryl boronic acids, Pd catalyst | Aryl-substituted pyridines |

| Buchwald-Hartwig Amination (after conversion to halopyridine) | Amines, Pd catalyst | Diaminopyridines |

The pyridin-4-ylamine moiety is a key structural feature in a variety of heterocyclic systems with significant biological activities. The synthesis of novel nitrogen heterocycles often involves the annulation of rings onto a pre-existing pyridine core. The amino group of this compound can act as a nucleophile in cyclization reactions, leading to the formation of fused heterocyclic systems such as imidazopyridines, pyrimidopyridines, and triazolopyridines.

For instance, the reaction of a 3-aminopyridine (B143674) derivative with appropriate reagents can lead to the formation of pyrimido[1,2-b]pyridazine structures. semanticscholar.org While specific studies on this compound in this context are scarce, the general reactivity pattern of aminopyridines suggests its potential as a precursor for such fused systems. The tert-butylsulfanyl group at the 3-position could sterically influence the regioselectivity of the cyclization reaction, potentially favoring the formation of one isomer over another. The synthesis of multi-substituted pyridines from various precursors is a topic of ongoing research, highlighting the importance of developing new routes to novel heterocyclic structures. nih.govmdpi.commdpi.com

The tert-butylsulfinyl group, a close relative of the tert-butylsulfanyl moiety, is a well-established chiral auxiliary in asymmetric synthesis. researchgate.netresearchgate.net The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Although there is no direct evidence in the reviewed literature of the tert-butylsulfanyl group in this compound being directly utilized to induce stereoselectivity, the potential exists. The sulfur atom is a prochiral center and could potentially be oxidized to a chiral sulfoxide (B87167). This chiral sulfoxide could then direct subsequent reactions on the pyridine ring or on substituents attached to it in a stereoselective manner. The synthesis of chiral α,β-unsaturated tert-butyl sulfoxides via Horner-Wadsworth-Emmons reactions has been reported, demonstrating the utility of the tert-butylsulfinyl group in controlling stereochemistry. researchgate.net Such a strategy could, in principle, be adapted to derivatives of this compound.

Table 2: Potential Stereoselective Transformations

| Transformation | Key Step | Potential Outcome |

|---|---|---|

| Asymmetric Oxidation | Oxidation of the sulfide (B99878) to a sulfoxide using a chiral oxidant | Enantiomerically enriched pyridyl sulfoxide |

| Diastereoselective Addition | Nucleophilic addition to an imine derived from the amino group, directed by a chiral sulfoxide | Diastereomerically enriched products |

Advanced synthetic intermediates are complex molecules that are themselves not the final target but are designed to be readily converted into a range of valuable compounds. This compound, with its multiple functional groups, is well-suited to be a precursor for such intermediates.

For example, N-substituted-3-amino-4-halopyridines are valuable synthetic intermediates for accessing imidazopyridines and related heterocyclic systems. nih.gov While this compound is not a halopyridine, the amino group could be protected, and the molecule could be subjected to reactions that introduce a leaving group at another position, or the existing substituents could be chemically modified. The tert-butylsulfanyl group, for instance, could potentially be cleaved to reveal a thiol, which could then participate in a different set of reactions. The synthesis of substituted pyridines as building blocks for pharmaceuticals and other functional molecules is a testament to the importance of creating a diverse toolbox of advanced synthetic intermediates. chemimpex.comglobalresearchonline.net

Research Applications of 3 Tert Butylsulfanyl Pyridin 4 Ylamine in Medicinal Chemistry

Utilization as a Key Intermediate for the Synthesis of Potential Drug Candidates

3-tert-Butylsulfanyl-pyridin-4-ylamine serves as a crucial intermediate in the multi-step synthesis of more complex, biologically active molecules. Organic and medicinal chemistry extensively use such heterocyclic building blocks to construct novel compounds with potential therapeutic applications. nih.govresearchgate.net The 4-amino group provides a reactive handle for forming amide, sulfonamide, or other linkages, while the pyridine (B92270) nitrogen can be involved in crucial interactions with biological targets. The tert-butylsulfanyl group, in addition to influencing the electronic properties of the ring, provides a sterically bulky and lipophilic feature that can be critical for fitting into the binding pockets of target proteins.

While specific drugs directly synthesized from this compound are not extensively detailed in publicly available literature, the broader class of substituted aminopyridines has proven fruitful in drug discovery. For instance, various aminopyridine derivatives have been investigated as potent inhibitors of enzymes like phosphodiesterase-4 (PDE4), which are relevant in inflammatory diseases. nih.gov The parent compound, 4-aminopyridine (B3432731), is an approved drug for improving walking in patients with multiple sclerosis, highlighting the therapeutic precedent for this class of molecules. wikipedia.orgnih.govchemicalbook.com

Scaffold for the Development of New Therapeutic Agent Precursors with Novel Mechanisms of Action

In drug discovery, a scaffold is a core chemical structure upon which a variety of substituents are attached to create a library of related compounds for biological screening. nih.gov The pyridine scaffold is one of the most successful and widely used in medicinal chemistry. tandfonline.comrsc.org Its presence in a drug molecule can significantly enhance pharmacological properties, including potency, permeability, and metabolic stability. rsc.orgnih.gov

This compound is an exemplary scaffold for generating precursors to new therapeutic agents. Its inherent structure is a starting point for developing compounds aimed at a wide array of biological targets. Pyridine derivatives have been successfully developed into agents with diverse activities, including:

Anticancer tandfonline.comnih.gov

Antiviral tandfonline.com

Antimicrobial nih.gov

Anti-inflammatory tandfonline.com

Antituberculosis tandfonline.com

Anti-Alzheimer's nih.gov

The development of molecules from such scaffolds allows researchers to systematically modify the structure and observe the effects on biological activity, paving the way for therapies with potentially novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological effect. For a scaffold like this compound, SAR studies are critical for optimizing lead compounds into potent and selective drug candidates.

Systematic modifications would be made at key positions to probe the SAR:

N-Substitution of the 4-amino group: The primary amine can be acylated, alkylated, or incorporated into other functional groups. SAR studies on related aminopyridines have shown that the nature of the substituent on this nitrogen is crucial for potency and selectivity. nih.gov

Modification of the tert-butylsulfanyl group: Replacing the tert-butyl group with other alkyl or aryl groups can modulate lipophilicity, steric interactions, and metabolic stability.

Substitution on the pyridine ring: Adding substituents at the remaining open positions (2, 5, or 6) can fine-tune the electronic properties and binding interactions of the molecule. Studies on other pyridine-based inhibitors have demonstrated that even small changes to the ring substitution can lead to significant differences in activity. acs.org

An illustrative SAR exploration for a hypothetical series of inhibitors derived from this scaffold is presented below. This table is based on general principles observed in medicinal chemistry programs targeting enzymes like kinases or phosphodiesterases.

Table 1: Illustrative SAR Data for Hypothetical Analogs

| Compound | R1 (at 4-NH) | R2 (at S-alkyl) | Ring Substitution | Relative Potency |

|---|---|---|---|---|

| Parent | -H | -C(CH₃)₃ | None | 1x |

| Analog A | -C(O)CH₃ | -C(CH₃)₃ | None | 5x |

| Analog B | -H | -CH₃ | None | 0.5x |

| Analog C | -C(O)CH₃ | -C(CH₃)₃ | 5-Chloro | 15x |

| Analog D | -C(O)Cyclopropyl | -C(CH₃)₃ | 5-Chloro | 25x |

This table is for illustrative purposes only and does not represent actual experimental data for this specific compound series.

Such SAR studies are essential for optimizing the properties of a lead compound, ultimately leading to the identification of a clinical candidate. researchgate.netacs.org

Exploration of this compound Derivatives in Chemical Biology Probe Design

Chemical biology probes are specialized small molecules designed to study biological systems. They can be used to identify the targets of a drug, visualize cellular processes, or modulate the function of a specific protein. The structural features of this compound make it a suitable starting point for the design of such probes.

For example, the 4-amino group can be readily modified to attach various functional tags without significantly altering the core structure responsible for binding. These tags could include:

Reporter tags: Such as fluorophores or biotin for visualizing the molecule in cells or for pull-down experiments to identify binding partners.

Photoaffinity labels: Groups that can be activated by light to form a covalent bond with the target protein, allowing for definitive identification.

Reactive groups: For covalently modifying a target enzyme at its active site.

While the direct application of this compound derivatives as chemical probes is not yet widely reported in scientific literature, its potential as a versatile scaffold for probe development is clear. The synthesis of such tools would enable a deeper understanding of the biological pathways modulated by this class of compounds.

Conclusion and Future Research Perspectives for 3 Tert Butylsulfanyl Pyridin 4 Ylamine

Summary of Current Research Contributions and Identified Potential

The most significant contribution of 3-tert-Butylsulfanyl-pyridin-4-ylamine to date lies in its crucial role in the synthesis of the potent 5-lipoxygenase-activating protein (FLAP) inhibitor, AM803 (also known as GSK2190915). FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in respiratory diseases such as asthma.

Table 1: Key Investigational Compound Incorporating the this compound Scaffold

| Compound Name | Target | Therapeutic Area |

| AM803 (GSK2190915) | 5-Lipoxygenase-activating protein (FLAP) | Asthma and other inflammatory diseases |

Emerging Synthetic Methodologies and Reactivity Insights

While detailed, step-by-step synthetic procedures for this compound are not extensively published in readily accessible literature, its synthesis can be inferred from established methods in pyridine (B92270) chemistry. A plausible synthetic route would likely involve the introduction of the tert-butylthio group onto a suitably functionalized pyridine ring, followed by the introduction or unmasking of the 4-amino group.

General synthetic strategies for substituted 4-aminopyridines that could be adapted include:

Nucleophilic Aromatic Substitution: Starting from a pyridine ring with a good leaving group (e.g., a halogen) at the 3-position and a nitro or protected amino group at the 4-position, reaction with tert-butylthiolate could introduce the desired thioether. Subsequent reduction of the nitro group or deprotection would yield the final product.

Directed Ortho-metalation: A 4-aminopyridine (B3432731) derivative with a directing group could be used to facilitate lithiation at the 3-position, followed by quenching with a sulfur electrophile such as di-tert-butyl disulfide.

The primary reactivity insight for this compound, as demonstrated by its use in the synthesis of AM803, is the nucleophilic character of the 4-amino group. This amine serves as a key handle for further functionalization, allowing for the construction of more complex molecules through reactions such as amide bond formation or alkylation. The electronic nature of the pyridine ring, influenced by both the amino and the tert-butylthio substituents, will govern its reactivity in various chemical transformations.

Future Directions in the Design of Novel this compound Based Scaffolds

The success of the this compound moiety in the context of FLAP inhibition opens up avenues for the design of novel scaffolds for a range of biological targets. The 4-aminopyridine core is a well-established pharmacophore in its own right, known to interact with various enzymes and receptors.

Future design strategies could involve:

Scaffold Hopping and Bioisosteric Replacement: The tert-butylthio group could be replaced with other bulky lipophilic groups to probe the structure-activity relationship (SAR) and optimize pharmacokinetic properties. Similarly, the pyridine core could be modified, for instance, by replacing it with other heteroaromatic rings to explore new intellectual property space and potentially discover novel biological activities.

Decoration of the Scaffold: The 4-amino group provides a convenient point for the attachment of diverse chemical functionalities through combinatorial chemistry approaches. This would allow for the rapid generation of libraries of new compounds for high-throughput screening against various disease targets.

Fragment-Based Drug Discovery: The this compound can be considered a valuable fragment for fragment-based drug discovery campaigns. Its ability to occupy specific pockets in a protein binding site could be leveraged to build more potent and selective inhibitors for a variety of targets.

Potential for Broader Applications in Materials Science and Other Chemical Fields

While the current focus on this compound is predominantly in medicinal chemistry, its structural features suggest potential for broader applications.

Coordination Chemistry and Catalysis: The pyridine nitrogen and the sulfur atom of the tert-butylthio group present potential coordination sites for metal ions. This could enable the development of novel metal complexes with interesting catalytic or material properties. The sulfur atom, in particular, could facilitate the stabilization of metal nanoparticles or the formation of self-assembled monolayers on metal surfaces.

Organic Electronics: Pyridine-containing molecules are of interest in the field of organic electronics. The electronic properties of this compound could be tuned through further chemical modification, potentially leading to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The thioether linkage can also play a role in modulating the electronic structure and intermolecular interactions.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the potential for π-π stacking of the pyridine ring make this molecule a candidate for the construction of well-defined supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-tert-Butylsulfanyl-pyridin-4-ylamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogen (e.g., chloro or bromo) at the pyridine C3 position using tert-butylthiol under basic conditions. Intermediate steps may involve protection/deprotection of the amine group at C4 (e.g., using tert-butoxycarbonyl (Boc) groups, as seen in analogous pyridine derivatives ). Purification typically employs recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate). Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (DMSO-d6 or CDCl3) to confirm absence of byproducts like unreacted tert-butylthiol or dehalogenated intermediates .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- Structural Analysis : X-ray crystallography is ideal for confirming the tert-butylsulfanyl substitution pattern and amine positioning. If crystals are unavailable, 2D NMR (e.g., HSQC) resolves connectivity ambiguities.

- Electronic Properties : UV-Vis spectroscopy (in ethanol or DMSO) identifies π→π* transitions, while cyclic voltammetry assesses redox behavior of the sulfur moiety. DFT calculations (B3LYP/6-31G*) predict HOMO/LUMO distributions .

Q. What stability challenges arise during storage and handling of this compound?

- Methodological Answer : The tert-butylsulfanyl group is susceptible to oxidation (e.g., forming sulfoxides or sulfones) under ambient conditions. Storage under inert atmosphere (argon) at -20°C in amber vials is recommended. Stability can be monitored via periodic TLC or LC-MS to detect degradation products. Amine protonation (e.g., HCl salt formation) may enhance stability for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., hindered rotation of the tert-butyl group). Variable-temperature NMR (VT-NMR) in DMSO-d6 can reveal conformational changes. Complement with NOESY to confirm spatial proximity between tert-butyl protons and pyridine ring protons. Cross-validate with DFT-based NMR chemical shift simulations (GIAO method) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

- Methodological Answer : The C4 amine can act as a directing group for functionalization. Pre-coordinate the amine with Pd(II) catalysts (e.g., Pd(OAc)₂) to activate the pyridine ring for C-H arylation. Screen ligands (e.g., XPhos) and bases (Cs₂CO₃) to optimize yields. Monitor reaction progress via in-situ IR spectroscopy for real-time detection of intermediate species .

Q. How can analytical challenges in detecting trace degradation products be addressed?

- Methodological Answer : Use high-resolution LC-MS (Q-TOF) with positive/negative ion switching to identify sulfoxide/sulfone derivatives. Employ derivatization techniques (e.g., Girard’s reagent T for carbonyl-containing byproducts) to enhance detection sensitivity. Quantify degradation kinetics using Arrhenius plots under accelerated stability testing (40°C/75% RH) .

Q. What computational approaches are suitable for predicting biological activity (e.g., kinase inhibition)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or CDK2). Parameterize the sulfur moiety’s partial charges via RESP fitting. Validate predictions with in vitro enzyme assays (IC₅₀ determination) and compare with structurally related pyridine derivatives (e.g., 4-methoxy analogs from ).

Key Considerations for Experimental Design

- Data Reproducibility : Document solvent effects (e.g., DMSO vs. THF) on reaction outcomes, as tert-butylsulfanyl groups exhibit solvent-dependent steric interactions.

- Contradiction Analysis : Use multivariate statistics (PCA) to reconcile discrepancies between computational predictions and experimental results, particularly in electronic property studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.